- Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds, 1991, , ,

Cas no 938-95-4 (2-(4-Chlorophenyl)propanoic acid)

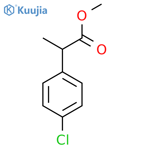

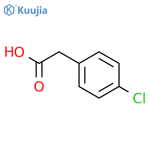

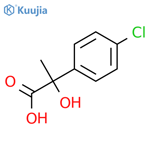

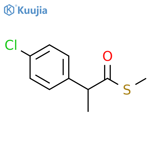

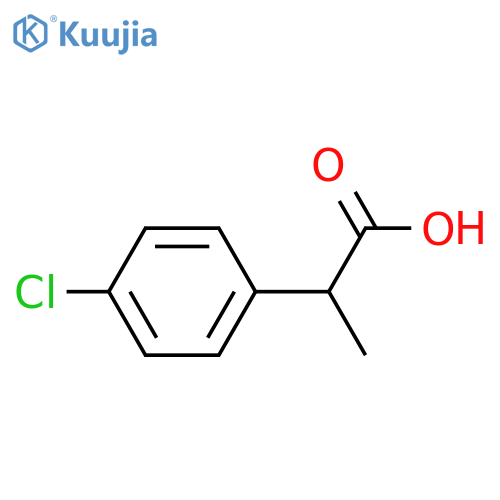

938-95-4 structure

Nombre del producto:2-(4-Chlorophenyl)propanoic acid

Número CAS:938-95-4

MF:C9H9ClO2

Megavatios:184.619561910629

MDL:MFCD00044670

CID:40351

PubChem ID:102525

2-(4-Chlorophenyl)propanoic acid Propiedades químicas y físicas

Nombre e identificación

-

- DL-2-(4-chlorophenyl)propan-oic acid

- 4-Chloro-alpha-methylphenylacetic acid

- 2-(p-Chlorophenyl)propionic acid

- 4-chloromethyl phenylacetic acid

- 2-(4-Chlorophenyl)propanoic acid

- 2-(4-Chlorophenyl)propionic acid

- 4-(Chlormethyl)Phenylacetic Acid

- P-CHLORO-ALPHA-METHYLPHENYLACETIC ACID

- (R,S)-2-(4'-chlorophenyl) propionic acid

- (R,S)-2-(p-chlorophenyl)-propionic acid

- DL-2-(4-Chlorophenyl)propanoic acid

- DL-4-Chloro-alpha-methylphenylacetic acid

- YOZILQVNIWNPFP-UHFFFAOYSA-N

- 4-Chloro-a-methyl-benzeneacetic acid

- dl-p-Chloro-.alpha.-methylphenylacetic acid

- Benzeneacetic acid, 4-chloro-.alpha.-methyl-

- 2-(4-Chloro-phenyl)-propionic acid

- (4-CHLOROMETHYLPHENYL)ACETIC ACID

- (?)-p-Chlorohydratropic acid

- YOZILQVNIWNPFP-UH

- 4-Chloro-α-methylbenzeneacetic acid (ACI)

- Hydratropic acid, p-chloro- (6CI, 7CI, 8CI)

- (±)-2-(4-Chlorophenyl)propionic acid

- (±)-2-(p-Chlorophenyl)propionic acid

- 4-Chloro-α-methylphenylacetic acid

- p-Chloro-α-methylphenylacetic acid

- 938-95-4

- 4-Chloro-alpha-methylphenylaceticacid

- TS-02573

- DB-057445

- Z982129848

- BBL103835

- DL-4-Chloro-alpha-methylphenylacetic acid, 96%

- MFCD00044670

- p-chloro(alpha-methyl)phenylacetic acid

- 2-(4-chlorophenyl) propanoic acid

- EN300-114385

- AKOS005207114

- 2-(4-chlorophenyl)-propionic acid

- EINECS 213-351-1

- InChI=1/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)

- .alpha.-(p-Chlorophenyl)propionic acid

- NS00041918

- DL-4-Chloro-alpha-Methyl Phenylacetic Acid

- YOZILQVNIWNPFP-UHFFFAOYSA-

- 2-(4-Chlorophenyl)propanoic Acid (>90%)

- CS-0135780

- DTXSID10912625

- p-Chloro-.alpha.-methylphenylacetic acid

- STL557645

- SY347515

- SCHEMBL121108

- DL-4-Chloro- alpha -methylphenylacetic acid

- MFCD20638480

- a-(p-chlorophenyl)propionic acid

- 4-Chloro-.alpha.-methylphenylacetic acid

-

- MDL: MFCD00044670

- Renchi: 1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)

- Clave inchi: YOZILQVNIWNPFP-UHFFFAOYSA-N

- Sonrisas: O=C(C(C)C1C=CC(Cl)=CC=1)O

- Brn: 2328710

Atributos calculados

- Calidad precisa: 184.02900

- Masa isotópica única: 184.029107

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 2

- Complejidad: 162

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 37.3

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 2.5

Propiedades experimentales

- Color / forma: Solid

- Denso: 1.263

- Punto de fusión: 57-61 °C

- Punto de ebullición: 121-126 °C/0.2 mmHg

- Punto de inflamación: 121-126°C/0.2mm

- índice de refracción: 1.565

- Coeficiente de distribución del agua: Soluble in water.

- PSA: 37.30000

- Logp: 2.52810

- Disolución: Not determined

- Presión de vapor: 0.0±0.7 mmHg at 25°C

2-(4-Chlorophenyl)propanoic acid Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H301-H317-H319

- Declaración de advertencia: P280-P301+P310-P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 22-36-43

- Instrucciones de Seguridad: S26-S36/37

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:Room temperature

2-(4-Chlorophenyl)propanoic acid Datos Aduaneros

- Código HS:2916399090

- Datos Aduaneros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(4-Chlorophenyl)propanoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 11021-1/G |

2-(4-CHLOROPHENYL)PROPANOIC ACID |

938-95-4 | 97% | 1g |

$29 | 2023-09-18 | |

| Enamine | EN300-114385-0.1g |

2-(4-chlorophenyl)propanoic acid |

938-95-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206420-25g |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 98% | 25g |

¥2152.00 | 2024-04-24 | |

| Key Organics Ltd | TS-02573-10MG |

2-(4-chlorophenyl)propanoic acid |

938-95-4 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| AstaTech | 11021-25/G |

2-(4-CHLOROPHENYL)PROPANOIC ACID |

938-95-4 | 97% | 25g |

$299 | 2023-09-18 | |

| TRC | C381825-500mg |

2-(4-Chlorophenyl)propanoic Acid |

938-95-4 | 500mg |

$ 109.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650714-5G |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 5g |

¥1348.28 | 2023-12-01 | ||

| abcr | AB178124-5 g |

4-Chloro-alpha-methylphenylacetic acid, 97%; . |

938-95-4 | 97% | 5 g |

€99.30 | 2023-07-20 | |

| Chemenu | CM279365-100g |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 95+% | 100g |

$647 | 2021-06-16 | |

| Apollo Scientific | OR951001-5g |

4-Chloro-alpha-methylphenylacetic acid |

938-95-4 | 96% | 5g |

£150.00 | 2025-02-20 |

2-(4-Chlorophenyl)propanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 3 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Pyrethroid compound and hair growth composition thereby, Japan, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride

Referencia

- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referencia

- Preparation of azabicyclo[3.2.1]octanyl derivatives and diazepine derivatives, especially tropine, atropine and nortropine derivatives and pirenzepines, as muscarinic receptor modulators for treating ocular disorders, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

Referencia

- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid, Organic Letters, 2022, 24(3), 886-891

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

Referencia

- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Butyllithium , Diisopropylethylamine Solvents: Tetrahydrofuran , Hexane ; 0 °C → rt; 30 min, rt; rt → -15 °C

1.2 -15 °C; 1 h, -15 °C

1.3 overnight, -15 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 -15 °C; 1 h, -15 °C

1.3 overnight, -15 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referencia

- Functionalization of α-C(sp3)-H Bonds in Amides Using Radical Translocating Arylating Groups, Angewandte Chemie, 2021, 60(7), 3561-3565

Métodos de producción 8

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone

1.2 -

1.2 -

Referencia

- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

Referencia

- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Water Solvents: Water

Referencia

- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Water ; 16 h, pH 8, 30 °C

Referencia

- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

Referencia

- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

1.2 16 h, 600 psi, 80 °C

1.2 16 h, 600 psi, 80 °C

Referencia

- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Triethylamine , Oxygen Catalysts: Nickel monoxide , Nickel , Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylacetamide ; 24 h, rt

Referencia

- Nickel/Nickel Oxide in Combination with a Photoredox Catalyst for the Reductive Carboxylation of Unsaturated Hydrocarbons with CO2 under Visible-Light Irradiation, ACS Sustainable Chemistry & Engineering, 2019, 7(13), 11313-11322

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)

Referencia

- Preparation of co-dimers of styrene and p-chlorostyrene with regulated monomer sequences using phosphates, Polymer Bulletin (Berlin, 1983, 9(10-11), 487-94

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- A new method for the preparation of 2-arylpropionic acids using low-valent titanium, Tetrahedron Letters, 1993, 34(49), 7973-4

2-(4-Chlorophenyl)propanoic acid Raw materials

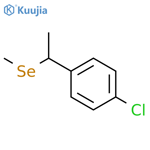

- Benzene, 1-chloro-4-[1-(methylseleno)ethyl]-

- 1-(4-chlorophenyl)ethan-1-one

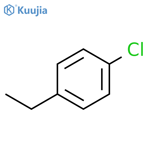

- 1-Chloro-4-ethylbenzene

- Benzeneacetic acid, 4-chloro-α-methyl-α-[(phenylmethyl)sulfonyl]-, phenylmethyl ester

- Methyl 4-Chloro-a-methyl-benzeneacetate

- 2-(4-chlorophenyl)-2-hydroxypropanoic Acid

- Benzeneacetamide, 4-chloro-α-methyl-

- 4-Chlorophenylacetic acid

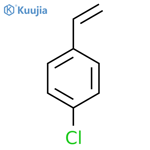

- p-Chlorostyrene

- Benzene, 1-chloro-4-(1-methyl-3-phenyl-2-propenyl)-

- Benzeneethanethioic acid, 4-chloro-α-methyl-, S-methyl ester

2-(4-Chlorophenyl)propanoic acid Preparation Products

2-(4-Chlorophenyl)propanoic acid Literatura relevante

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

938-95-4 (2-(4-Chlorophenyl)propanoic acid) Productos relacionados

- 1250150-27-6(4-(aminomethyl)-N-(propan-2-yl)aniline)

- 1804838-12-7(Ethyl 2-(fluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate)

- 2365390-66-3(Trans-2-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester)

- 1567099-16-4(2-cycloheptyl-2-fluoroethan-1-amine)

- 41575-87-5(cis-Diamminedinitratoplatinum)

- 1337425-40-7(3-(2-fluoro-4-methoxyphenyl)methylpyrrolidine)

- 2548997-77-7(7-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole)

- 1049389-99-2(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide)

- 1798028-20-2(N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2,6-difluorobenzene-1-sulfonamide)

- 667901-44-2(3-methanesulfonyl-N-methylbenzene-1-sulfonamide)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:938-95-4)(4-CHLOROMETHYLPHENYL)ACETIC ACID

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:938-95-4)2-(4-Chlorophenyl)propanoic acid

Pureza:99%

Cantidad:25g

Precio ($):265.0